molecular formula C10H12N2O6S B2966145 Ethyl 2-(2-nitrobenzenesulfonamido)acetate CAS No. 313497-39-1

Ethyl 2-(2-nitrobenzenesulfonamido)acetate

Cat. No. B2966145
CAS RN: 313497-39-1
M. Wt: 288.27
InChI Key: GQRIPUXKGZZFRC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-nitrobenzenesulfonamido)acetate is a chemical compound with the CAS Number: 313497-39-1 . It has a molecular weight of 288.28 and its IUPAC name is ethyl { [ (2-nitrophenyl)sulfonyl]amino}acetate . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 2-(2-nitrobenzenesulfonamido)acetate is 1S/C10H12N2O6S/c1-2-18-10(13)7-11-19(16,17)9-6-4-3-5-8(9)12(14)15/h3-6,11H,2,7H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 2-(2-nitrobenzenesulfonamido)acetate is a powder with a melting point of 83-85 degrees Celsius .

Safety and Hazards

The safety information for Ethyl 2-(2-nitrobenzenesulfonamido)acetate indicates that it is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . The precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .

properties

IUPAC Name

ethyl 2-[(2-nitrophenyl)sulfonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O6S/c1-2-18-10(13)7-11-19(16,17)9-6-4-3-5-8(9)12(14)15/h3-6,11H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRIPUXKGZZFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-nitrobenzenesulfonamido)acetate

Synthesis routes and methods

Procedure details

To a suspension of glycine ethyl ester hydrochloride (9.45 g) in methylene chloride (100 ml) were added triethylamine (18.9 ml) and 2-nitrobenzenesulfonyl chloride (10.0 g) in succession under cooling with ice and the mixture was stirred at room temperature for 2 days. To the reaction mixture was added 1N hydrochloric acid under cooling with ice, followed by extraction with methylene chloride. The organic layer was washed with saturated aqueous solution of sodium hydrogencarbonate, then saturated sodium chloride solution, and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure and the precipitated crystals were washed with a mixed solvent of n-hexane and diethyl ether, collected by filtration and air-dried to obtain the title compound (10.8 g).
Quantity
9.45 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18.9 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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